

Spectroscopic data for 2,3-Hexanediol (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 2,3-Hexanediol

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Spectroscopic Data for 2,3-Hexanediol: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,3-Hexanediol** (CAS No: 617-30-1), a vicinal diol with applications in various chemical syntheses and as a potential building block in drug development. This document presents key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering valuable insights for compound identification, characterization, and quality control.

Molecular Structure and Properties

2,3-Hexanediol is a chiral molecule with the chemical formula $C_6H_{14}O_2$ and a molecular weight of 118.17 g/mol .[1][2] Its structure consists of a six-carbon chain with hydroxyl groups on the second and third carbon atoms.

Diagram 1: Molecular Structure of 2,3-Hexanediol

A 2D representation of the **2,3-Hexanediol** molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy



NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Below are the summarized ¹H and ¹³C NMR data for **2,3-Hexanediol**.

¹H NMR Data

Table 1: 1H NMR Chemical Shifts and Coupling Constants for 2,3-Hexanediol

Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz	Assignment
~3.4 - 3.6	m	-	H-2, H-3
~1.3 - 1.6	m	-	H-4, H-5
~1.1 - 1.2	d	~6-7	C(1)H₃
~0.9	t	~7	C(6)H₃

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and stereoisomer.

¹³C NMR Data

Table 2: 13C NMR Chemical Shifts for 2,3-Hexanediol

Chemical Shift (ppm)	Assignment
~74 - 76	C-2, C-3
~30 - 35	C-4
~15 - 20	C-5
~10 - 15	C-1, C-6

Note: Chemical shifts are approximate and can vary based on experimental conditions.

Infrared (IR) Spectroscopy



IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **2,3-Hexanediol** is characterized by the presence of hydroxyl (O-H) and alkyl (C-H) groups.

Table 3: Characteristic IR Absorption Bands for 2,3-Hexanediol

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3600 - 3200	Strong, Broad	O-H stretch (hydrogen- bonded)
~2960 - 2870	Strong	C-H stretch (alkane)
~1465	Medium	C-H bend (alkane)
~1100 - 1000	Strong	C-O stretch

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. Electron ionization (EI) is a common technique for the analysis of small molecules like **2,3-Hexanediol**.

Table 4: Key Fragments in the Electron Ionization Mass Spectrum of 2,3-Hexanediol

m/z	Relative Intensity (%)	Proposed Fragment
118	Low	[M] ⁺ (Molecular Ion)
100	Moderate	[M - H ₂ O] ⁺
85	Moderate	[M - H₂O - CH₃]+
73	High	[C ₄ H ₉ O] ⁺
45	High	[C ₂ H ₅ O] ⁺

Note: The molecular ion peak for alcohols is often weak or absent in EI-MS. The fragmentation pattern can be complex and may vary with the instrument and conditions.



Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a liquid diol like **2,3-Hexanediol**.

NMR Spectroscopy

A sample of **2,3-Hexanediol** (typically 5-20 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or acetone-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm). The spectrum is acquired on a spectrometer operating at a frequency of, for example, 400 or 500 MHz for ¹H NMR. For ¹³C NMR, a proton-decoupled spectrum is typically acquired.

Infrared Spectroscopy

For a liquid sample like **2,3-Hexanediol**, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[3] The plates are then mounted in the spectrometer, and the spectrum is recorded over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry

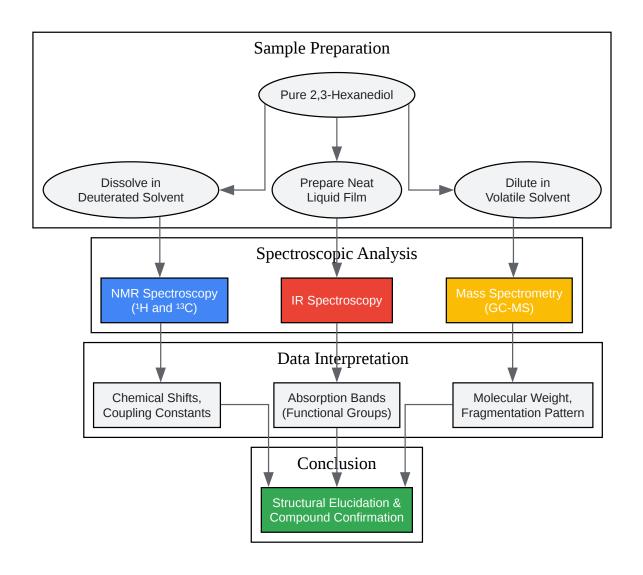
For GC-MS analysis, a dilute solution of **2,3-Hexanediol** in a volatile solvent (e.g., methanol or dichloromethane) is injected into a gas chromatograph. The compound is separated from the solvent and other components on a capillary column (e.g., a nonpolar or mid-polar column) and then introduced into the mass spectrometer. In the electron ionization source, the molecules are bombarded with electrons (typically at 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a chemical compound like **2,3-Hexanediol**.

Diagram 2: Spectroscopic Analysis Workflow





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A conceptual workflow for the spectroscopic analysis of **2,3-Hexanediol**.

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